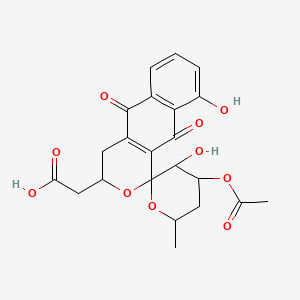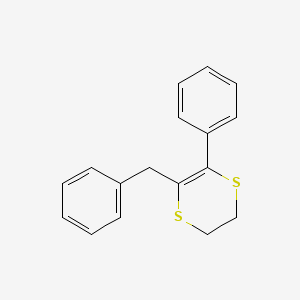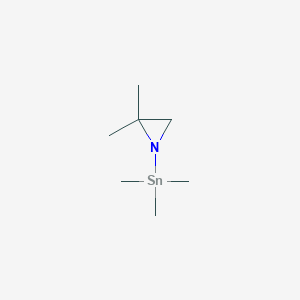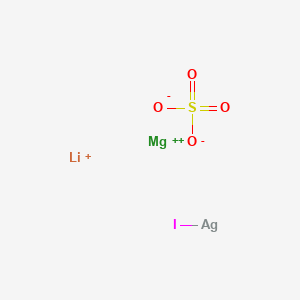
Griseucin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Griseucin B is a benzoisochromane-quinone antibiotic, known for its antifungal and antimycoplasmal properties. It is a secondary metabolite produced by certain Streptomyces species. This compound is part of a larger family of antibiotics that includes griseucin A and frenolicin B .
Vorbereitungsmethoden
Griseucin B can be synthesized through a series of biosynthetic steps involving the conversion of nanaomycin D to nanaomycin A, which is then further transformed into this compound. The process involves the use of nanaomycin D reductase, a flavoprotein enzyme that catalyzes the reductive transformation in the presence of NADH under anaerobic conditions . Industrial production methods typically involve the cultivation of Streptomyces species in controlled fermentation processes, followed by extraction and purification of the compound.
Analyse Chemischer Reaktionen
Griseucin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Griseucin B has several scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and redox reactions.
Biology: The compound is studied for its antifungal and antimycoplasmal activities.
Industry: this compound is used in the development of new antibiotics and antifungal agents.
Wirkmechanismus
Griseucin B exerts its effects primarily by inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in intracellular reactive oxygen species, which in turn inhibits the mTORC1-mediated phosphorylation of 4E-BP1, ultimately inducing apoptosis and suppressing tumor growth .
Vergleich Mit ähnlichen Verbindungen
Griseucin B is similar to other benzoisochromane-quinone antibiotics such as:
Eigenschaften
CAS-Nummer |
59554-12-0 |
|---|---|
Molekularformel |
C22H22O10 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid |
InChI |
InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
ZALAFWZWSLVCID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)






![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

